molecular formula C10H6F2N2O2 B2643074 7-(Difluoromethyl)quinoxaline-5-carboxylic acid CAS No. 2248317-64-6

7-(Difluoromethyl)quinoxaline-5-carboxylic acid

Cat. No. B2643074
CAS RN: 2248317-64-6
M. Wt: 224.167
InChI Key: PPQQTQCAYKQABG-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)quinoxaline-5-carboxylic acid is a nitrogen-containing heterocyclic compound with the chemical formula C9H4F2N2O2. It belongs to the quinoxaline family and has diverse pharmaceutical and industrial applications. Quinoxalines can be synthesized using green chemistry principles, making them environmentally friendly. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics in the market .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods. One notable approach involves the spontaneous condensation reaction between o-phenylene diamines and 1,2-dicarbonyl compounds, resulting in the formation of quinoxaline. This white crystalline powder occurs widely in natural products and pharmaceutical ingredients .

Additionally, recent research has explored regioselective synthesis methods for 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, which may provide insights into the synthesis of related quinoxaline derivatives .


Chemical Reactions Analysis

  • Anti-Cancer & Anti-Proliferative Activity : Research suggests that certain quinoxaline derivatives possess anti-cancer properties, although further investigation is needed .
  • Anti-Microbial Activity : Quinoxaline compounds have been explored for their antimicrobial potential against various bacterial strains .
  • Anti-Convulsant Activity : Some quinoxaline derivatives show promise in managing convulsive disorders .
  • Anti-Tuberculosis Activity : Quinoxalines have been investigated as potential agents against tuberculosis .
  • Anti-Malarial Activity : Although not extensively studied, quinoxaline derivatives may exhibit anti-malarial effects .
  • Anti-HIV Activity : Certain quinoxaline compounds have demonstrated inhibitory effects against HIV .
  • Anti-Inflammatory, Anti-Oxidant, and Other Activities : Quinoxalines may also impact inflammation, oxidative stress, and other biological processes .

properties

IUPAC Name

7-(difluoromethyl)quinoxaline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-9(12)5-3-6(10(15)16)8-7(4-5)13-1-2-14-8/h1-4,9H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQQTQCAYKQABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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